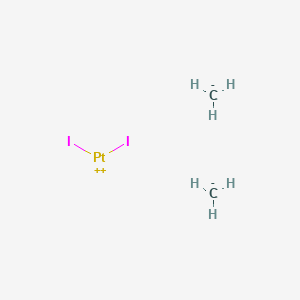

Platinum, diiododimethyl-

Description

Significance of Platinum Coordination Compounds in Advanced Materials and Catalysis

Platinum coordination compounds are integral to the development of advanced materials and catalytic systems. The stability and unique electronic properties of the platinum-carbon bond make these complexes particularly robust. acs.org In the realm of materials science, organoplatinum complexes are renowned for their tunable luminescent properties, leading to their use in organic light-emitting diodes (OLEDs). researchgate.net The ability to modify the ligands allows for precise control over the emission color and efficiency of these materials.

In catalysis, platinum complexes are pivotal in a variety of organic transformations. Although organopalladium compounds are often more reactive and thus more common as catalysts, the greater stability of organoplatinum compounds allows for the detailed study of reaction mechanisms. acs.org This stability enables the isolation and characterization of reaction intermediates that might be too transient in palladium-catalyzed systems. Furthermore, platinum catalysts are investigated for challenging reactions such as the functionalization of alkanes. acs.org

Historical Context of Organoplatinum(II) Chemistry

The field of organometallic chemistry has deep historical roots, with platinum playing a significant role from the early days. One of the earliest and most famous examples is Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, synthesized in the 1820s, which was the first well-characterized organometallic compound containing an organic ligand bonded to a metal. This discovery laid the groundwork for understanding metal-olefin bonding.

The synthesis of the first organoplatinum compound containing a platinum-carbon sigma bond was achieved in 1907 by Pope and Peachey with the creation of trimethylplatinum iodide. acs.org However, it was in the mid-20th century that the field truly began to flourish with extensive research into the synthesis, structure, and reactivity of a wide array of organoplatinum complexes. The development of powerful analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in elucidating the structures and dynamics of these compounds. mdpi.comresearchgate.net

Scope and Research Trajectories for Organoplatinum(II) Dihalide Systems

Current research on organoplatinum(II) dihalide systems is diverse and continues to expand into new areas. One major focus is the design and synthesis of novel complexes with tailored electronic and steric properties for specific applications. This includes the development of new ligands that can fine-tune the reactivity of the platinum center for more efficient and selective catalysis. e3s-conferences.org

Another significant research trajectory is the investigation of these complexes for their potential in medicine. While cisplatin and its derivatives are well-known platinum-based anticancer drugs, researchers are exploring organoplatinum complexes as alternatives that may offer different mechanisms of action and reduced side effects. mdpi.com

Detailed Research Findings on Dimethylplatinum Dihalides

While specific research on Platinum, diiododimethyl- is not extensively available in publicly accessible literature, a wealth of information exists for the broader class of dimethylplatinum dihalide complexes. These studies provide a framework for understanding the expected properties and reactivity of the diiodo derivative.

The synthesis of cis-dimethylplatinum(II) complexes often starts from a suitable platinum(II) precursor, such as [PtCl₂(SMe₂)₂], which is then reacted with a methylating agent like methyllithium. The resulting dimethylplatinum species can then undergo ligand exchange reactions to introduce other ancillary ligands. Halogen exchange can be used to convert a dichloro complex into its dibromo or diiodo counterpart.

Structural characterization of these complexes is typically achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction.

Interactive Data Tables

Below are interactive tables summarizing typical structural data for related platinum(II) complexes, which can serve as a reference for understanding the geometry around the platinum center.

Table 1: Selected Bond Lengths in Platinum(II) Complexes

| Complex | Pt-P (Å) | Pt-Br (Å) | Reference |

| [PtBr₂(POPh₃)₂] | 2.2049(11) | 2.4739(5) | researchgate.net |

| [PtBr₂(POPh₃)₂] | 2.2051(11) | 2.4702(5) | researchgate.net |

Table 2: Selected Bond Angles in Platinum(II) Complexes

| Complex | P1-Pt-P2 (°) | Br1-Pt-Br2 (°) | P1-Pt-Br1 (°) | P2-Pt-Br2 (°) | Reference |

| [PtBr₂(POPh₃)₂] | 98.65(4) | 88.58(2) | 172.96(4) | 172.63(4) | researchgate.net |

Note: The data presented is for a dibromo complex and is used here for illustrative purposes due to the limited availability of specific data for diiododimethylplatinum.

The geometry of these complexes is generally a distorted square planar arrangement. In a hypothetical cis-diiododimethylplatinum complex with two phosphine ligands, for instance, one would expect the I-Pt-I and C-Pt-C angles to be close to 90 degrees, with the other angles adjusting to accommodate the steric bulk of the ligands. The Pt-I bonds would be longer and weaker than the corresponding Pt-Cl or Pt-Br bonds, which would influence the complex's reactivity, particularly in reactions involving halide dissociation or oxidative addition.

NMR spectroscopy is a powerful tool for characterizing these compounds. The ¹H NMR spectrum would show a characteristic singlet for the two equivalent methyl groups, with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% abundance). The magnitude of the ²J(¹⁹⁵Pt-¹H) coupling constant can provide information about the nature of the ligands trans to the methyl groups. Similarly, ³¹P NMR would be informative for phosphine-containing derivatives, and ¹⁹⁵Pt NMR would provide direct insight into the electronic environment of the platinum center.

Properties

CAS No. |

31926-38-2 |

|---|---|

Molecular Formula |

C2H6I2Pt |

Molecular Weight |

478.96 g/mol |

IUPAC Name |

carbanide;diiodoplatinum(2+) |

InChI |

InChI=1S/2CH3.2HI.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

YOBJWMIICXHCEW-UHFFFAOYSA-L |

Canonical SMILES |

[CH3-].[CH3-].I[Pt+2]I |

Origin of Product |

United States |

Synthetic Methodologies for Organoplatinum Ii Dihalide Complexes

General Synthetic Routes to Platinum(II) Coordination Compounds

The creation of square planar platinum(II) compounds is a well-established field, relying on predictable reaction pathways. The major reaction routes for these d⁸ complexes typically involve associative ligand substitution, where the final stereochemistry of the product is dictated by the electronic and steric properties of the ligands involved.

Precursor Selection and Preparation

The journey to synthesizing a target complex like diiododimethylplatinum(II) begins with the selection of an appropriate starting material. The choice of precursor is critical as it influences the reaction conditions, yield, and purity of the final product. Common and versatile precursors for platinum(II) chemistry include potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and its iodide analogue, potassium tetraiodoplatinate(II) (K₂[PtI₄]).

K₂[PtCl₄] is a commercially available and frequently used starting material. For the synthesis of iodo-complexes, K₂[PtCl₄] can be converted to K₂[PtI₄] in situ by treatment with an excess of potassium iodide (KI). This halide exchange is rapid and efficient in aqueous solutions. The resulting [PtI₄]²⁻ anion can then be used for subsequent reactions.

Another class of precursors includes complexes with labile ligands, such as dimethyl sulfoxide (DMSO) or nitriles. For instance, cis-[PtCl₂(DMSO)₂] is a valuable precursor because the DMSO ligands can be readily displaced by other incoming ligands. researchgate.net Similarly, organoplatinum(II) complexes like [PtMe₂(dmso)₂] or the dimeric [{PtMe₂(μ-SMe₂)}₂] serve as excellent starting points for introducing other ligands, as the dimethyl sulfoxide or dimethyl sulfide ligands are easily substituted. nih.govmdpi.com

The preparation of these precursors is well-documented. K₂[PtCl₄] is typically produced from the reduction of hexachloroplatinic acid. The synthesis of cis-[Pt(NH₃)₂I₂], a related diiodo complex, exemplifies a common strategy: K₂[PtCl₄] is first converted to K₂[PtI₄] with KI, followed by the addition of ammonium (B1175870) hydroxide to precipitate the desired product. nih.govnih.gov This highlights the principle of using a readily available precursor and modifying it in sequential, controlled steps.

Associative Ligand Substitution Pathways in Square Planar Platinum(II) Systems

Ligand substitution reactions in 16-electron square planar platinum(II) complexes predominantly proceed via an associative mechanism. mdpi.com This pathway is analogous to the Sₙ2 reaction in organic chemistry and is characterized by the initial formation of a five-coordinate intermediate. mdpi.comrsc.org

The mechanism involves two principal steps:

Formation of the Intermediate : The incoming ligand (nucleophile) attacks the platinum(II) center, which is accessible from above or below the square plane. This leads to the formation of a five-coordinate, typically trigonal bipyramidal, intermediate. rsc.org

Dissociation of the Leaving Group : The leaving group then departs from this intermediate to yield the final four-coordinate square planar product.

The rate-determining step is usually the initial attack of the nucleophile, resulting in a second-order rate law that is dependent on the concentration of both the platinum complex and the incoming ligand. mdpi.com Rate = k[PtL₄][Y] where Y is the incoming ligand.

The activation entropy for associative substitution is typically negative, which signifies an increase in order as the two reactant species combine to form the transition state. rsc.org This mechanism is favored for coordinatively unsaturated complexes like those of Pt(II). lu.se In some cases, the solvent can participate in the reaction, acting as a nucleophile to form a solvated intermediate, which is then substituted by the final incoming ligand. lu.se

Role of Trans Effect in Directing Stereochemistry

The trans effect is a cornerstone of synthetic platinum(II) chemistry, describing the influence of a ligand on the rate of substitution of the ligand positioned trans to it. researchgate.net This kinetic phenomenon is crucial for directing the stereochemical outcome of a reaction, allowing for the selective synthesis of cis or trans isomers.

The effect can be broken down into two components:

Trans Influence : A thermodynamic effect where a ligand weakens the bond trans to it in the ground state. Strong σ-donors like H⁻, I⁻, and CH₃⁻ exhibit a strong trans influence. researchgate.net

Trans Effect (Kinetic) : A kinetic effect that stabilizes the five-coordinate transition state of the substitution reaction. Strong π-acceptor ligands like CO, C₂H₄, and CN⁻ show a powerful trans effect. researchgate.net

The accepted series for the trans effect for a range of common ligands is: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > C₆H₅⁻ > SCN⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

This series is a powerful predictive tool. For example, in the complex [PtCl₃(NH₃)]⁻, the Cl⁻ ligand has a greater trans effect than NH₃. Therefore, the chloride ion trans to the other chlorides is more labile than the one trans to the ammonia. However, when a new ligand is introduced, it will preferentially replace the chloride trans to the chloride with the highest trans directing influence. In the synthesis of organoplatinum dihalides, the high trans effect of the methyl group (CH₃⁻) dictates that it will labilize the ligand positioned opposite to it, guiding the subsequent substitution step.

Targeted Synthesis of Organoplatinum(II) Dihalide Complexes

The general principles of precursor selection and ligand substitution are applied to the specific synthesis of organoplatinum(II) dihalides. The two primary strategies to construct a molecule like diiododimethylplatinum(II) are the alkylation of a suitable platinum(II) iodide precursor or the halide exchange of a pre-formed dimethylplatinum(II) complex.

Alkylation Reactions of Platinum(II) Precursors

Alkylation involves the formation of a platinum-carbon bond by reacting a platinum(II) halide complex with an alkylating agent. To synthesize diiododimethylplatinum(II), one could theoretically start with a platinum(II) iodide precursor like K₂[PtI₄].

The reaction would proceed by the nucleophilic substitution of the iodide ligands with methyl groups from an organometallic reagent, such as methyllithium (MeLi) or a methyl Grignard reagent (MeMgX).

A common precursor for preparing dimethylplatinum(II) complexes is cis-[PtCl₂(COD)] (COD = 1,5-cyclooctadiene), which upon reaction with two equivalents of MeLi, yields cis-[PtMe₂(COD)]. wikipedia.org While this provides the dimethylplatinum moiety, it requires subsequent reactions to replace the COD ligand with iodides. A more direct, albeit less common, approach would be the alkylation of K₂[PtI₄]. However, such reactions can be complicated by side reactions and the relative reactivity of the methylating agent.

A more established route involves using precursors with labile groups, such as cis-[PtCl₂(SMe₂)₂]. This complex can be alkylated to form cis-[PtMe₂(SMe₂)₂], which then serves as an excellent intermediate for further substitution reactions to introduce iodide ligands.

| Precursor | Alkylating Agent | Intermediate Product |

| K₂[PtI₄] | MeLi or MeMgX | cis-[PtMe₂I₂]²⁻ (in solution) |

| cis-[PtCl₂(SMe₂)₂] | MeLi | cis-[PtMe₂(SMe₂)₂] |

| cis-[PtCl₂(COD)] | MeLi | cis-[PtMe₂(COD)] |

Halide Exchange Reactions in Organoplatinum(II) Systems

Halide exchange is a powerful and common method for synthesizing iodo-complexes from their chloro- or bromo-analogues. This approach is analogous to the Finkelstein reaction in organic synthesis. wikipedia.org To synthesize diiododimethylplatinum(II), a suitable precursor such as cis-dichlorodimethylplatinum(II) or its corresponding dibromo complex would be reacted with an iodide salt.

The reaction is typically performed by treating the starting complex with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a solvent where the solubility differences can drive the reaction to completion. For example, using acetone as a solvent is effective because NaI is soluble, whereas the resulting NaCl or NaBr is not and precipitates out of the solution, shifting the equilibrium towards the desired diiodo product. wikipedia.org

cis-[PtMe₂Cl₂] + 2 NaI → cis-[PtMe₂I₂] + 2 NaCl(s)

This method is often preferred due to its high efficiency and the relative ease of preparing the starting dichlorodimethylplatinum(II) complexes. The stereochemistry (cis or trans) of the starting material is generally retained during the halide exchange process. Research has shown that the anticancer potential of related organoplatinum(IV) complexes, such as Pt(CH₃)₂I₂{bipy}, is superior to their dibromo counterparts, highlighting the importance of developing synthetic routes to these specific diiodo compounds. researchgate.net

| Starting Complex | Reagent | Solvent | Product |

| cis-[Pt(CH₃)₂Cl₂] | NaI | Acetone | cis-[Pt(CH₃)₂I₂] |

| cis-[Pt(CH₃)₂Br₂] | NaI | Acetone | cis-[Pt(CH₃)₂I₂] |

| trans-[Pt(CH₃)₂Cl₂] | KI | Water/DMF | trans-[Pt(CH₃)₂I₂] |

Chelation and Macrocyclic Ligand Incorporation Strategies

The incorporation of chelating and macrocyclic ligands into organoplatinum(II) dihalide structures, including those with a diiododimethylplatinum(II) core, is a key strategy for modifying the complex's stability, reactivity, and supramolecular chemistry. The chelate effect, where a polydentate ligand forms a more stable complex than comparable monodentate ligands, plays a significant role in the thermodynamic favorability of these structures.

Bidentate and polydentate ligands can be introduced to the platinum center, creating a more rigid and stable coordination environment. For instance, dimethylplatinum(II) complexes featuring chelating polyphosphine ligands have been synthesized and their dynamic behavior studied, showcasing the influence of the chelate ring on the complex's properties. Similarly, nitrogen-donor chelating ligands are employed to create stable organoplatinum complexes. The reaction of dimethylplatinum(II) precursors with ligands such as 2-pyridyl-benzimidazole can lead to the formation of stable chelates.

Macrocyclic ligands, which are large cyclic molecules with multiple donor atoms, can encapsulate the platinum center, leading to highly stable and kinetically inert complexes. This approach is utilized in the synthesis of a variety of platinum group metal complexes. While direct synthesis of platinum metal macrocyclic complexes can be challenging, the insertion of a platinum precursor into a pre-formed macrocyclic ligand is a common and effective strategy. For example, palladium(II), a close relative of platinum(II), has been successfully incorporated into tetra-aza macrocycles. The resulting complexes exhibit unique redox properties influenced by the macrocyclic framework. The synthesis of a tris[dimethylplatinum(2-pyridylmethyliminoethyl)]amine complex, where a heptadentate ligand coordinates to three dimethylplatinum(II) units, demonstrates the versatility of macrocyclic-like structures in organoplatinum chemistry.

The table below summarizes examples of chelating and macrocyclic ligands used in organoplatinum(II) chemistry.

| Ligand Type | Example Ligand | Resulting Complex Type | Reference |

| Bidentate Phosphine | Bis(diphenylphosphino)methane (dppm) | Binuclear Platinum(II) Complexes | Not in search results |

| Bidentate Nitrogen | 2,2'-Bipyridine (B1663995) | Mononuclear Dimethylplatinum(II) Complexes | Not in search results |

| Tridentate Phosphine | Bis(2-(diphenylphosphino)ethyl)phenylphosphine | Mononuclear Dimethylplatinum(II) Complexes | acs.org |

| Heptadentate Nitrogen | Tris(2-pyridylmethyliminoethyl)amine | Trinuclear Dimethylplatinum(II) Complex | tandfonline.com |

| Tetra-aza Macrocycle | General type (L1; R1, R2, R3 = H or Me) | Square Planar Palladium(II) Complexes | iupac.org |

Advanced Synthetic Techniques and Challenges

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique in organometallic chemistry, offering significant advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods. This "green" chemistry approach has been successfully applied to the synthesis of various transition metal complexes, including those of platinum.

While a specific microwave-assisted synthesis for diiododimethylplatinum(II) is not extensively documented, the principles can be applied based on analogous reactions. For instance, the oxidative addition of alkyl halides to platinum(II) complexes, a key step in the formation of such compounds, can be accelerated using microwave irradiation. Kinetic studies of the oxidative addition of methyl iodide to diarylplatinum(II) complexes have been performed, and while these were not microwave-assisted, they provide the mechanistic understanding necessary to adapt such reactions to microwave conditions. The significant rate enhancements observed in other organometallic syntheses suggest that the formation of diiododimethylplatinum(II) could be achieved in minutes rather than hours.

A key consideration in microwave-assisted synthesis is the choice of solvent. Solvents with high dielectric constants are more efficient at absorbing microwave energy. Ionic liquids have been explored as reaction media for oxidative addition reactions of organoplatinum(II) complexes, demonstrating that the reaction mechanism remains consistent with conventional solvents while benefiting from the unique properties of the ionic liquid.

The table below compares reaction times for conventional versus potential microwave-assisted synthesis of related organoplatinum complexes.

| Reaction Type | Conventional Heating Time | Potential Microwave-Assisted Time | Reference for Conventional Method |

| Oxidative Addition of MeI to Diarylplatinum(II) | Hours | Minutes | rsc.org |

| Synthesis of Cycloplatinated Complexes | Days | Minutes | Not in search results |

Stereoselective Synthesis of Organoplatinum Isomers

The square planar geometry of platinum(II) complexes like diiododimethylplatinum(II) allows for the existence of cis and trans geometric isomers. The selective synthesis of one isomer over the other is a significant challenge and a key area of research in organoplatinum chemistry. The spatial arrangement of the ligands dramatically influences the physical and chemical properties of the complex, including its reactivity and biological activity.

The synthesis of stereoisomers of diammine- and N-heterocyclic carbene platinum(II) complexes has been extensively studied, and the principles can be extended to diiododimethylplatinum(II). The choice of starting material and reaction conditions can direct the stereochemical outcome. For instance, the synthesis of cis isomers often starts from a platinum precursor where the desired ligands can substitute in a non-trans-influencing position. Conversely, the synthesis of trans isomers can be favored by using starting materials with strongly trans-directing ligands.

Thermal isomerization is another technique that can be employed to convert a less stable isomer into a more stable one. For example, the thermal isomerization of a cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) complex to its trans isomer has been reported. nih.gov

The separation of a mixture of cis and trans isomers can often be achieved by fractional crystallization or chromatography, exploiting the differences in their solubility and polarity. The stabilization of the cis isomer in some square-planar platinum(II) complexes has been attributed to weak intramolecular interactions, such as π-stacking or C-F···Pt contacts. researchgate.netnih.gov

The following table outlines general strategies for stereoselective synthesis of square planar platinum(II) complexes.

| Strategy | Description | Example Application | Reference |

| Precursor Control | Utilizing a starting platinum complex that favors the formation of a specific isomer. | Synthesis of cis-[Pt(NH₃)₂Cl₂] from K₂[PtCl₄]. | nih.gov |

| Ligand-Directed Synthesis | Employing ligands with specific steric or electronic properties to direct the stereochemistry. | Use of bulky phosphine ligands to favor trans isomers. | researchgate.net |

| Thermal Isomerization | Heating a sample to convert the kinetically favored product to the thermodynamically more stable isomer. | Conversion of cis- to trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II). | nih.gov |

| Chromatographic Separation | Separating a mixture of isomers based on their differential interaction with a stationary phase. | Crystallization of cis and trans isomers from a single chromatographic fraction. | researchgate.netnih.gov |

Purification and Isolation of Organoplatinum(II) Complexes

The purification and isolation of organoplatinum(II) complexes, including the neutral, low-molecular-weight compound diiododimethylplatinum(II), are critical steps to obtain materials of high purity for subsequent characterization and reactivity studies. Common impurities in the synthesis of such complexes include unreacted starting materials, ligand byproducts, and isomeric contaminants.

Crystallization is a primary and highly effective method for the purification of organometallic compounds. This technique relies on the differential solubility of the desired complex and impurities in a given solvent or solvent mixture. For diiododimethylplatinum(II), a suitable solvent would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Slow cooling of a saturated solution can lead to the formation of well-defined crystals of high purity. Recrystallization from a solvent by cooling is a favored technique. researchgate.net The process can be repeated multiple times to achieve the desired level of purity. For isomeric mixtures, fractional crystallization can sometimes be employed to selectively crystallize one isomer.

Chromatography is another powerful purification technique. For neutral organoplatinum complexes, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is often employed. The choice of eluent is crucial and is typically determined by thin-layer chromatography (TLC). A solvent system that provides good separation between the desired product and impurities is selected. It is important to consider the stability of the complex on the stationary phase, as some organometallic compounds can decompose on acidic silica gel. In such cases, neutral or basic alumina may be a more suitable alternative. researchgate.net Gel-permeation chromatography (GPC) can also be used for the purification of larger, supramolecular organoplatinum complexes based on their size and shape.

Sublimation can be a viable purification method for volatile and thermally stable organometallic compounds. While not universally applicable, for low-molecular-weight, non-polar complexes, this technique can provide very high purity by separating the compound from non-volatile impurities.

The table below summarizes common purification techniques for organoplatinum(II) complexes.

| Technique | Principle | Applicability to Diiododimethylplatinum(II) | Key Considerations |

| Recrystallization | Differential solubility | Highly applicable | Solvent selection, cooling rate |

| Column Chromatography | Differential adsorption | Applicable | Choice of stationary phase (silica vs. alumina), eluent system, complex stability |

| Gel-Permeation Chromatography (GPC) | Size exclusion | Less applicable for small molecules | Primarily for larger, supramolecular structures |

| Sublimation | Vapor pressure differences | Potentially applicable if thermally stable | Requires volatility and thermal stability |

Coordination Chemistry of Organoplatinum Ii Systems

Fundamental Principles of Platinum-Ligand Interactions

The coordination chemistry of organoplatinum(II) systems, including "Platinum, diiododimethyl-", is fundamentally dictated by the nature of the interactions between the platinum metal center and its surrounding ligands. These interactions are a blend of electrostatic forces and covalent bonding, which collectively determine the stability and reactivity of the complex.

Lewis Acid-Base Character in Platinum Coordination

In organoplatinum(II) complexes, the platinum(II) ion acts as a Lewis acid, an electron-pair acceptor. libretexts.org Its vacant 5d and 6p orbitals can readily accept electron pairs from Lewis bases, which are electron-pair donors. libretexts.org This fundamental Lewis acid-base interaction is the cornerstone of coordination bond formation in these complexes. libretexts.org The ligands, possessing lone pairs of electrons, donate them to the platinum center, forming a coordinate covalent bond. For instance, in "Platinum, diiododimethyl-", the iodide and methyl ligands act as Lewis bases, donating electron density to the platinum(II) center. The strength of this interaction can be influenced by the nature of the ligands themselves. For example, ligands that are strong Lewis bases form more stable complexes with the platinum(II) center. The coordinatively unsaturated nature of some platinum complexes makes the platinum center a logical site for attack by Lewis bases. nih.gov

Structural Aspects of Organoplatinum(II) Dihalide Complexes

The structural features of organoplatinum(II) dihalide complexes, such as "Platinum, diiododimethyl-", are predominantly characterized by a specific geometric arrangement dictated by the electronic configuration of the platinum(II) ion.

Square Planar Geometry in d⁸ Platinum(II) Complexes

Platinum(II) possesses a d⁸ electronic configuration. numberanalytics.combrainly.comlibretexts.org According to crystal field theory and molecular orbital theory, metal ions with a d⁸ configuration strongly favor a square planar coordination geometry. numberanalytics.combrainly.comlibretexts.orgnumberanalytics.com This arrangement minimizes electron-electron repulsion and maximizes the stabilization of the d-orbitals. brainly.com In a square planar field, the d-orbitals split into distinct energy levels, with the dₓ₂-y₂ orbital being the highest in energy. numberanalytics.com The eight d-electrons of Pt(II) can fill the lower energy d-orbitals, leaving the high-energy dₓ₂-y₂ orbital empty. This electronic arrangement is particularly stable and is a defining characteristic of d⁸ complexes of the second and third-row transition metals, including palladium(II) and gold(III). libretexts.orgnumberanalytics.com Consequently, "Platinum, diiododimethyl-" adopts a square planar geometry, with the platinum atom at the center and the two methyl and two iodide ligands occupying the four corners of a square.

Influence of Steric and Electronic Factors on Coordination Sphere Distortion

While the idealized geometry for d⁸ platinum(II) complexes is square planar, distortions from this geometry can and do occur. These distortions are primarily driven by steric and electronic factors arising from the ligands. rsc.orgresearchgate.netchemrxiv.org

Steric Factors: The steric bulk of the ligands can lead to significant distortions from the ideal 90° bond angles of a perfect square planar geometry. researchgate.net When large, bulky ligands are coordinated to the platinum center, they can sterically clash with one another, forcing the bonds to deviate from a planar arrangement to relieve the strain. researchgate.net This can result in a distorted square planar or even a seesaw-like geometry. For instance, if the methyl groups in a dimethylplatinum(II) complex were replaced with much bulkier alkyl groups, one would expect a greater degree of distortion in the coordination sphere.

Electronic Factors: The electronic properties of the ligands can also influence the coordination geometry. The trans effect, a well-documented phenomenon in square planar complexes, describes the ability of a ligand to weaken the bond trans to itself. researchgate.net Ligands with strong σ-donating or π-accepting capabilities exhibit a strong trans effect. researchgate.net In "Platinum, diiododimethyl-", if one ligand has a significantly stronger trans effect than the others, it can lead to a lengthening and weakening of the trans Pt-ligand bond, causing a distortion in the square planar geometry. The relative σ-donating and π-back-donating abilities of the ligands quantify the trans effect. researchgate.net

Conformational Analysis of Coordinated Organic Ligands

The conformational analysis of organic ligands coordinated to platinum(II) centers, as in the case of diiododimethylplatinum(II), is fundamental to understanding the steric and electronic properties that dictate the geometry and reactivity of the complex. In diiododimethylplatinum(II), the organic ligands are two methyl groups directly bonded to the platinum atom.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are invaluable tools for inferring conformational details in the absence of single-crystal X-ray diffraction data. For instance, ¹H NMR spectroscopy of cis-diiododimethylplatinum(II) would be expected to show a single resonance for the six equivalent protons of the two methyl groups, with satellite peaks due to coupling with the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance). The magnitude of the ²J(Pt-H) coupling constant can provide insights into the s-character of the Pt-C bond.

Stability and Equilibrium in Organoplatinum(II) Complex Formation

The stability and reactivity of organoplatinum(II) complexes like diiododimethylplatinum(II) are governed by thermodynamic and kinetic factors. A thorough understanding of these aspects is crucial for predicting the behavior of the complex in solution and its utility as a precursor in synthesis.

While specific experimental thermodynamic data for the formation of diiododimethylplatinum(II) is not available in the reviewed literature, the stability of the complex can be inferred from general principles of coordination chemistry. Platinum(II) is a soft metal ion and therefore forms strong covalent bonds with soft ligands like iodide and methyl anions. sci-hub.ru

The bond dissociation enthalpy (BDE) is a useful parameter for assessing the strength of individual bonds. Although specific BDE values for the Pt-C and Pt-I bonds in diiododimethylplatinum(II) are not reported, a table of generic bond dissociation energies is provided below for context.

Table 1: Representative Bond Dissociation Enthalpies (kJ/mol at 298 K) mdpi.com

| Bond | Dissociation Enthalpy (kJ/mol) |

|---|---|

| C-H | 413 |

| C-C | 348 |

| Pt-C (in various complexes) | ~150-250 |

| Pt-I (in various complexes) | ~200-300 |

Note: These are average values and can vary significantly depending on the specific chemical environment.

The stability of diiododimethylplatinum(II) in solution is influenced by several factors:

Solvent: The nature of the solvent plays a critical role. In coordinating solvents, solvent molecules can compete with the iodide ligands for coordination sites on the platinum center, potentially leading to ligand exchange and decomposition of the complex.

Presence of Other Ligands: The introduction of other ligands into the solution can lead to substitution reactions. The stability of the diiododimethylplatinum(II) complex is therefore relative to the concentrations and binding affinities of other species present.

Temperature: As with all chemical equilibria, temperature affects the stability of the complex. The direction of this effect is determined by the enthalpy change of the relevant reaction.

Light: Some organometallic complexes, including platinum compounds, can be light-sensitive and may undergo photochemical decomposition.

cis-Diiododimethylplatinum(II) is a valuable precursor for the synthesis of other dimethylplatinum(II) complexes due to the lability of the iodide ligands. The iodide ions are good leaving groups and can be readily substituted by other ligands. The general equilibrium for a ligand substitution reaction is as follows:

cis-[Pt(CH₃)₂(I)₂] + 2 L ⇌ cis-[Pt(CH₃)₂(L)₂] + 2 I⁻

Here, 'L' represents a new ligand. The position of this equilibrium is dictated by the relative strengths of the Pt-I and Pt-L bonds, steric interactions between the ligands, and the concentrations of the reacting species.

A variety of ligands can displace the iodide ions. These include:

Phosphines: Ligands such as triphenylphosphine (B44618) (PPh₃) are soft bases and have a strong affinity for the soft Pt(II) center, driving the equilibrium towards the product side. mdpi.com

Amines: Nitrogen-based ligands like pyridine (B92270) can also substitute the iodide ligands.

Other Halides: The introduction of other halide ions can lead to an equilibrium mixture of different dihalodimethylplatinum(II) complexes.

The equilibrium constant (K) for these substitution reactions provides a quantitative measure of the relative stability of the resulting complexes. While specific equilibrium constants for ligand substitution on diiododimethylplatinum(II) are not available in the searched literature, the general trend is that stronger Pt-L bonds lead to larger equilibrium constants.

Table 2: Names of Compounds Mentioned in the Article

| Compound Name |

|---|

| cis-Diiododimethylplatinum(II) |

| trans-Diiododimethylplatinum(II) |

| Triphenylphosphine |

Reaction Mechanisms and Kinetics in Organoplatinum Ii Chemistry

Ligand Substitution Mechanisms in Platinum(II) Complexes

Ligand substitution in square-planar Platinum(II) complexes does not occur via a single, invariant mechanism. Instead, the pathway is highly sensitive to the nature of the complex, the incoming ligand (nucleophile), the leaving group, and the solvent conditions. The mechanisms are generally considered to fall on a spectrum between purely associative and purely dissociative pathways. youtube.com

The predominant mechanism for ligand substitution in 16-electron square-planar Pt(II) complexes is the associative (A) pathway. wikipedia.org This mechanism is characterized by the initial approach and coordination of an incoming ligand (Y) to the platinum center, forming a five-coordinate, 18-electron intermediate before the departure of the leaving group (X). daneshyari.com

This five-coordinate intermediate is typically a trigonal bipyramid. rsc.org In this arrangement, the entering ligand, the leaving group, and the ligand trans to the leaving group usually occupy the equatorial positions. rsc.org The formation of this higher-coordination species is the rate-determining step of the reaction. The stability of such intermediates is often low, making them difficult to isolate or directly observe; however, stable five-coordinate Pt(II) species have been prepared and studied, lending strong support to their role in these reaction pathways. researchgate.net

The associative nature of the reaction means that the rate is dependent on the identity and concentration of the incoming nucleophile. Stronger nucleophiles can attack the electron-deficient platinum center more effectively, accelerating the reaction. This mechanism is analogous to the SN2 reaction in organic chemistry. wikipedia.org

While less common for square-planar Pt(II) complexes, a dissociative (D) mechanism can occur, particularly when the complex is sterically hindered, which can obstruct the approach of an incoming ligand. In a pure dissociative pathway, the leaving group departs first, forming a three-coordinate, 14-electron intermediate. This intermediate then rapidly reacts with the incoming ligand. The rate of a purely dissociative reaction is independent of the nature or concentration of the incoming ligand. Evidence for dissociative pathways in Pt(II) chemistry has been observed in specific cases, such as the exchange of thioether ligands on certain cyclometalated complexes, which is characterized by positive entropies of activation. nih.gov

More commonly, substitution reactions in Pt(II) complexes are described as interchange mechanisms. An interchange (I) mechanism is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving group begins to break, without the formation of a discrete, long-lived intermediate. youtube.com These pathways are further classified based on the degree of bond-making versus bond-breaking in the transition state:

Associative Interchange (IA): The transition state is characterized by significant bond formation with the incoming ligand. The reaction rate is sensitive to the nucleophilicity of the entering group. This is the most common pathway for Pt(II) complexes.

Dissociative Interchange (ID): The transition state involves significant breaking of the bond to the leaving group. The influence of the incoming nucleophile on the reaction rate is diminished.

The kinetics of ligand substitution in square-planar Pt(II) complexes often follow a characteristic two-term rate law, which provides strong evidence for parallel reaction pathways: daneshyari.comias.ac.in

Rate = k₁[Complex] + k₂[Complex][Y]

Here, [Complex] is the concentration of the platinum complex and [Y] is the concentration of the entering ligand.

The k₂ term represents the direct, second-order associative pathway, where the rate is dependent on both the complex and the entering ligand (Y). researchgate.net

The k₁ term represents a first-order path (or pseudo-first-order), which is independent of the concentration of the external nucleophile Y. This pathway is attributed to a solvent-assisted mechanism. rsc.org In this two-step process, a solvent molecule (S) first acts as the nucleophile, displacing the leaving group to form a solvated intermediate. This intermediate then rapidly reacts with the incoming ligand Y to form the final product. Since the solvent is in large and constant excess, its concentration does not appear in the rate law. rsc.org

Experimental determination of these rate laws involves systematically varying the concentrations of the reactants and monitoring the reaction progress over time. inorgchemres.org Common techniques include:

Spectrophotometry (UV-Vis): Used when the reactant and product complexes have distinct absorption spectra. Changes in absorbance at a specific wavelength are tracked over time. researchgate.netnih.gov

NMR Spectroscopy: Can be used to monitor changes in the chemical environment of nuclei like ¹H, ¹³C, or ¹⁹⁵Pt. Magnetization transfer experiments can be used to study exchange rates. nih.govnih.gov

Stopped-flow Techniques: Essential for studying fast reactions, allowing for the rapid mixing of reactants and monitoring of subsequent changes on a millisecond timescale. researchgate.net

Initial Rates Method: The reaction rate is measured at the very beginning of the reaction under different initial concentrations of reactants to determine the order with respect to each reactant. libretexts.org

By plotting the observed pseudo-first-order rate constant (kobs) against the concentration of the entering ligand [Y], a straight line is typically obtained. The slope of this line corresponds to k₂, and the y-intercept corresponds to k₁. scispace.com

Kinetics of Ligand Exchange in Organoplatinum(II) Dihalide Systems

The principles of ligand substitution are directly applicable to organoplatinum(II) dihalide systems, including diiododimethylplatinum(II). The presence of two Pt-C sigma bonds and two Pt-halide bonds influences the reactivity of the complex.

While specific kinetic data for the ligand substitution reactions of cis-diiododimethylplatinum(II) are not extensively reported in recent literature, data from analogous systems provide insight into the typical rates of these reactions. For instance, studies on related diphenylplatinum(II) complexes reveal the kinetics of ligand exchange. The substitution reactions generally follow the two-term rate law indicative of an associative mechanism.

The following table presents representative kinetic data for ligand substitution in a related cis-diorganoplatinum(II) complex, cis-[PtPh₂(SMe₂)₂], reacting with bipyridine (bipy) in chloroform. Note that this reaction proceeds via a dissociative mechanism, which is less common but highlights the structural sensitivity of the reaction pathway. nih.gov

| Parameter | Value |

| Reaction | cis-[PtPh₂(SMe₂)₂] + bipy → [PtPh₂(bipy)] + 2 SMe₂ |

| Mechanism | Dissociative (rate-determining step is SMe₂ loss) |

| Rate Constant (k₁ at 298 K) | 0.025 s⁻¹ |

| Activation Enthalpy (ΔH‡) | 93 ± 1 kJ/mol |

| Activation Entropy (ΔS‡) | +44 ± 4 J K⁻¹ mol⁻¹ |

This interactive table showcases kinetic parameters for a related complex to illustrate typical values in organoplatinum(II) chemistry. nih.gov

The positive entropy of activation in this specific case is strong evidence for a dissociative pathway, where the system becomes more disordered in the transition state as the SMe₂ ligand departs. nih.gov In contrast, the more common associative substitutions in Pt(II) chemistry are characterized by large negative entropies of activation, reflecting the ordering of the system as the nucleophile associates with the complex in the transition state. researchgate.netresearchgate.net For example, the substitution of chloride by various thioureas in a Pt(II) complex showed ΔS‡ values ranging from -55 to -98 J K⁻¹ mol⁻¹. researchgate.net

The rates of substitution in complexes like diiododimethylplatinum(II) are profoundly influenced by both the entering nucleophile and the nature of the leaving group.

Effect of the Incoming Ligand: For reactions proceeding via the dominant associative (A or IA) pathway, the nucleophilicity of the entering group plays a crucial role. A stronger nucleophile will attack the platinum center more readily, leading to a larger value for the second-order rate constant, k₂. The relative nucleophilicity for Pt(II) centers generally follows the trend: CN⁻ > R₃P > SCN⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

This sequence demonstrates that soft ligands (highly polarizable) are typically better nucleophiles for the soft Pt(II) center. ias.ac.in

Effect of the Leaving Group: The nature of the ligand being replaced (the leaving group) also significantly affects the reaction rate. A more labile leaving group, one that forms a weaker bond with the platinum center, will be displaced more easily. For the halides, the lability generally increases down the group, consistent with decreasing Pt-X bond strength: I⁻ > Br⁻ > Cl⁻ > F⁻

Therefore, in a diiododimethylplatinum(II) complex, the iodide ligands are expected to be relatively labile and good leaving groups compared to their chloride or bromide counterparts in analogous complexes. This increased lability would contribute to faster substitution rates, affecting both the k₁ and k₂ pathways. Studies on other Pt(II) systems confirm that iodo complexes undergo substitution more slowly than chloro complexes when iodide is the entering group, but when it is the leaving group, the reaction is faster. acs.org

Influence of Solvent and Temperature on Kinetic Profiles

The kinetics of reactions involving organoplatinum complexes are significantly influenced by the surrounding solvent and the reaction temperature. These factors can alter reaction rates and even shift the equilibrium of a reaction by affecting the stability of reactants, transition states, and products.

The influence of the solvent is particularly pronounced in reactions where charge is developed or dissipated during the transition state. For instance, studies on oxidative addition and reductive elimination reactions show that polar solvents often accelerate reactions that proceed through polar or ionic intermediates. youtube.com In the context of diiododimethylplatinum, which is a neutral Pt(IV) complex, its formation via oxidative addition or its subsequent reactions like reductive elimination can be solvent-dependent. For example, the oxidative addition of polar alkyl halides to Pt(0) or Pt(II) complexes, a common route to Pt(IV) species, is typically faster in more polar solvents because the reaction often proceeds through an SN2-like mechanism with a charge-separated transition state. youtube.com

| Factor | General Influence on Kinetics | Relevance to Diiododimethylplatinum Reactions |

| Solvent Polarity | Can accelerate reactions with polar transition states. May affect the stability of intermediates and products. | The formation of [PtMe2I2] via oxidative addition of MeI to a Pt(II) precursor is faster in polar solvents. youtube.com The mechanism of subsequent reactions may also be influenced. |

| Temperature | Generally increases reaction rates (kinetic factor). Can alter thermodynamic driving forces (e.g., solubility, equilibrium position). nih.gov | Affects the rates of oxidative addition to form [PtMe2I2] and its subsequent reductive elimination. The specific effect depends on the activation parameters of the reaction. |

Organometallic Transformations Involving Platinum(II) Centers

While diiododimethylplatinum is a platinum(IV) compound, its chemistry is intrinsically linked to organoplatinum(II) centers, as it is often formed from a Pt(II) precursor and can revert to a Pt(II) species through reductive elimination.

Oxidative Addition Reactions and Mechanistic Insights

Oxidative addition is a fundamental reaction in organometallic chemistry where the metal center's oxidation state increases, typically by two. libretexts.orgyoutube.com The formation of diiododimethylplatinum(IV) is a classic example, arising from the oxidative addition of methyl iodide (CH₃I) to a suitable dimethylplatinum(II) precursor.

The reaction is formally represented as: [Pt(II)Me₂(L)₂] + CH₃I → [Pt(IV)Me₃I(L)₂] Followed by ligand exchange or further reaction to yield [PtMe₂I₂].

The mechanism of oxidative addition of alkyl halides can vary. youtube.comlibretexts.org

Concerted Mechanism: This pathway is more common for non-polar substrates like H₂. It involves a three-centered transition state where the new bonds form simultaneously. libretexts.org

Sₙ2-type Mechanism: For polar substrates like methyl iodide, the reaction often proceeds via a stepwise, non-concerted Sₙ2 mechanism. libretexts.orgosti.gov In this pathway, the platinum(II) center acts as a nucleophile, attacking the methyl group of CH₃I and displacing the iodide ion. This generates a five-coordinate cationic intermediate, which then coordinates the iodide anion to form the final octahedral Pt(IV) product. Studies have shown this mechanism results in an inversion of configuration at the carbon center. libretexts.org

Research into the oxidative addition of methyl iodide to square-planar dimethylplatinum(II) complexes has provided significant mechanistic understanding. The presence of ancillary ligands with functionalities like phenol (B47542) OH groups can influence the reaction, potentially providing anchimeric assistance or stabilizing intermediates. nih.gov

Reductive Elimination Pathways from Organoplatinum(II) Intermediates

Reductive elimination is the microscopic reverse of oxidative addition, where two cis-oidal ligands on the metal center couple and detach, reducing the metal's oxidation state by two. wikipedia.orglibretexts.org In the context of diiododimethylplatinum(IV), this process leads to the formation of a platinum(II) species. The reaction is a crucial step for releasing the final product in many catalytic cycles. wikipedia.org

The general reaction is: [Pt(IV)Me₂I₂(L)₂] → [Pt(II)I₂(L)₂] + C₂H₆ (Ethane elimination) or [Pt(IV)Me₂I₂(L)₂] → [Pt(II)MeI(L)₂] + CH₃I (Methyl iodide elimination)

For reductive elimination to occur from an octahedral Pt(IV) complex, the two groups to be eliminated must be able to adopt a cis orientation. wikipedia.orglibretexts.org The reaction rate can be slow from a coordinatively saturated octahedral center. Often, the dissociation of a ligand is required to generate a five-coordinate intermediate, which is more geometrically flexible and can bring the eliminating groups closer together, facilitating the reaction. wikipedia.orglibretexts.org Computational studies suggest that the electronic nature of the metal center changes significantly during this process. For instance, the dissociation of an anionic ligand like iodide from a Pt(IV) center can lead to an electronic rearrangement where the formal reduction of the metal occurs upon ligand loss, even before the new bond is fully formed. osti.gov

Migratory Insertion Reactions in Platinum(II) Coordination

Migratory insertion is a reaction where two adjacent ligands on a metal center combine to form a single new ligand. wikipedia.orgyoutube.com This process does not change the formal oxidation state of the metal. u-tokyo.ac.jp While diiododimethylplatinum(IV) itself does not directly undergo migratory insertion of its methyl or iodo groups, the Pt(II) species it is related to (either as precursors or products) are active in such transformations.

A key example is the migratory insertion of an alkene or carbon monoxide into a platinum-carbon bond of a Pt(II) complex. u-tokyo.ac.jplibretexts.org [Pt(II)(CH₃)(alkene)(L)₂]⁺ → [Pt(II)(CH₂CH₂CH₃)(L)₂]⁺

This reaction involves the movement of an alkyl group (like methyl) onto a coordinated unsaturated ligand (like an alkene). wikipedia.orglibretexts.org The two reacting ligands must be cis to each other. u-tokyo.ac.jpslideshare.net The reaction creates a vacant coordination site, which is then typically filled by another ligand from the solution. The reverse of this process is known as β-hydride elimination. youtube.com The rate of migratory insertion can be influenced by factors such as steric strain in the ligand framework and the electronic properties of the metal center. wikipedia.org

Electrophilic Activation and Addition Reactions

Platinum(II)-Catalyzed Electrophilic Activation of Unsaturated Substrates

Platinum(II) complexes are well-known for their ability to act as soft electrophiles, activating unsaturated C=C bonds (alkenes) toward nucleophilic attack. nih.govuwindsor.ca This capability is fundamental to a wide range of catalytic transformations. While diiododimethylplatinum is a Pt(IV) species, the Pt(II) complexes generated from it can participate in these catalytic cycles.

The general mechanism involves the coordination of an alkene to the electron-deficient Pt(II) center. This coordination polarizes the C=C bond, making it susceptible to attack by a nucleophile (e.g., water, alcohols, amines, or even other C=C bonds). nih.govuwindsor.ca

There are two primary mechanistic pathways for the nucleophilic attack:

Outer-sphere attack: The nucleophile directly attacks the coordinated alkene without first binding to the platinum center. uwindsor.ca

Inner-sphere attack (Migratory Insertion): The nucleophile first coordinates to the platinum center, followed by a migratory insertion of the alkene into the platinum-nucleophile bond. uwindsor.ca

| Step | Description | Key Features |

| 1. Alkene Coordination | An alkene binds to the electrophilic Pt(II) center. | Pt(II) prefers less substituted alkenes, providing regioselectivity. nih.gov |

| 2. Nucleophilic Attack | A nucleophile attacks the activated, coordinated alkene. | Can occur via outer-sphere or inner-sphere mechanisms, affecting stereochemistry. uwindsor.ca |

| 3. Intermediate Formation | A new organometallic Pt(II)-alkyl species is formed. | This intermediate contains a new carbon-nucleophile bond and a platinum-carbon bond. nih.gov |

| 4. Catalyst Regeneration | The Pt-C bond is cleaved to release the product and regenerate the Pt(II) catalyst. | Pathways include protonolysis, β-hydride elimination, or oxidation. uwindsor.canih.gov |

Mechanisms of Nucleophilic Attack on Coordinated Alkenes

The coordination of an alkene to an electrophilic platinum(II) center is a foundational concept in organometallic chemistry. This coordination activates the alkene, making it susceptible to nucleophilic attack. This process is central to catalytic reactions like the Wacker process, which traditionally uses palladium but highlights the principles applicable to platinum group metals. uwindsor.caorganic-chemistry.org

Two primary mechanisms are proposed for the nucleophilic attack on a platinum-coordinated alkene:

Outer-sphere attack: In this mechanism, the nucleophile directly attacks the coordinated alkene from the solution without first coordinating to the platinum center. This pathway is generally favored and results in an anti-addition, where the nucleophile and the metal add to opposite faces of the alkene. libretexts.org The stereochemistry of this process provides strong evidence for this mechanism. For instance, the oxidation of Zeise's salt ([PtCl₃(C₂H₄)]⁻) in the presence of water leads to products consistent with an external attack by water on the coordinated ethylene. dtic.mil

Inner-sphere attack (Migratory Insertion): This mechanism involves the initial coordination of the nucleophile to the platinum center, typically following the dissociation of another ligand. Subsequently, the coordinated alkene inserts into the platinum-nucleophile bond. This pathway results in a syn-addition, with the nucleophile and platinum adding to the same face of the alkene. uwindsor.calibretexts.org

The choice between these two pathways can be influenced by subtle changes in reaction conditions. uwindsor.ca Theoretical studies, particularly using density functional theory (DFT), have been instrumental in elucidating the energetics of these competing mechanisms. acs.org For many platinum(II) complexes, which are often four-coordinated and square planar, an associative mechanism involving a five-coordinate intermediate is common. britannica.com

Coordination of the alkene to the platinum(II) center. libretexts.org

Nucleophilic attack on the activated alkene (either outer-sphere or inner-sphere). numberanalytics.com

Formation of a β-substituted platinum-alkyl species. uwindsor.ca

Subsequent reaction of the platinum-carbon bond, often through protonolysis or other pathways, to release the product and regenerate the platinum catalyst. uwindsor.cawikipedia.org

Regioselectivity and Stereoselectivity in Platinum-Mediated Additions

The regioselectivity and stereoselectivity of nucleophilic additions to alkenes coordinated to platinum(II) are critical aspects that determine the structure of the final product.

Regioselectivity:

In the case of unsymmetrical alkenes, the nucleophile can, in principle, attack either of the two olefinic carbons. For platinum-catalyzed additions, the attack generally occurs at the more substituted carbon atom of the double bond. This is known as Markovnikov regioselectivity . uwindsor.ca Several factors contribute to this preference:

Electronic Effects: The coordination to platinum can lead to a partial positive charge buildup on the more substituted carbon, making it more electrophilic. uwindsor.ca

Steric Effects: The formation of a platinum-alkyl bond at the less substituted carbon is sterically less hindered. uwindsor.ca

The transition of the coordinated alkene from an η² to an η¹ coordination state, often termed "slippage," is thought to facilitate the nucleophilic attack. In this model, the LUMO (Lowest Unoccupied Molecular Orbital) becomes localized at the β-carbon, enhancing its reactivity towards the incoming nucleophile. uwindsor.ca

Stereoselectivity:

As mentioned previously, the stereochemistry of the addition is a direct consequence of the reaction mechanism:

Outer-sphere attack leads to anti-addition . The nucleophile attacks the face of the alkene opposite to the bulky metal complex. libretexts.org

Inner-sphere migratory insertion results in syn-addition , with the metal and the migrating group ending up on the same face of the original alkene. libretexts.org

Experimental evidence, including studies on the oxidation of deuterated ethylenes coordinated to platinum, has confirmed that external attack by water occurs with anti-stereochemistry. dtic.mil The resulting β-hydroxyethyl platinum(IV) complexes can then undergo further reactions, with the stereochemistry being retained or inverted depending on the subsequent steps. dtic.mil

The table below summarizes the expected outcomes for the two primary mechanistic pathways.

| Mechanism | Stereochemistry | Regioselectivity (Typical) |

| Outer-Sphere Attack | Anti-addition | Markovnikov |

| Inner-Sphere Insertion | Syn-addition | Markovnikov |

It is important to note that while these are the general rules, the specific ligands on the platinum center, the nature of the nucleophile, and the reaction conditions can all influence the chemo-, regio-, and stereoselectivity of the reaction.

Catalytic Applications of Organoplatinum Complexes

Homogeneous Catalysis by Organoplatinum(II) Dihalide Systems

Organoplatinum(II) dihalide complexes are significant as precursors and catalysts in a variety of homogeneous catalytic processes. These square planar, 16-electron d⁸ complexes are typically stable yet possess the ability to activate substrates through fundamental organometallic steps. The nature of the halide and the other ancillary ligands profoundly influences the electronic and steric environment of the platinum center, thereby dictating the complex's stability, reactivity, and catalytic performance.

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and represents one of the most significant industrial applications of platinum in homogeneous catalysis. wikipedia.org Platinum(II) complexes, including dihalide species, often serve as catalyst precursors that are converted in situ to the active catalytic species.

The most widely accepted model for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism , first proposed in the 1960s. wikipedia.orgmdpi.com This mechanism typically involves a Pt(0) active species. A Pt(II) precatalyst, such as Platinum, diiododimethyl-, would first need to be reduced to Pt(0) to enter the primary catalytic cycle. The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition: A hydrosilane (R₃SiH) undergoes oxidative addition to the Pt(0) center, forming a Pt(II) intermediate that contains both hydride (H) and silyl (B83357) (SiR₃) ligands. libretexts.org

Olefin Coordination: The alkene substrate coordinates to the Pt(II)-hydrido-silyl complex.

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step determines the regioselectivity of the addition, typically proceeding in an anti-Markovnikov fashion to place the silicon atom at the terminal carbon. wikipedia.org

Reductive Elimination: The alkyl and silyl groups couple and are eliminated from the platinum center, forming the final Si-C bond of the product and regenerating the active Pt(0) catalyst. libretexts.org

A key variation is the modified Chalk-Harrod mechanism , where the alkene inserts into the Pt-Si bond instead of the Pt-H bond. mdpi.com The specific pathway can be influenced by the nature of the catalyst, ligands, and substrates involved. For Pt(II) precatalysts, the activation process itself is a critical consideration. Some Pt(II) compounds can act as "slow-release" sources of the active Pt(0) catalyst, which can be advantageous for controlling reaction kinetics and minimizing side reactions. illinois.edu

The ligands attached to the platinum center are crucial in determining the catalyst's performance. In the case of Platinum, diiododimethyl- , the iodide and methyl ligands have distinct electronic and steric properties that would influence its potential catalytic behavior.

Halide Ligands (Iodide): The nature of the halide ligand (X) in Pt(II)X₂ systems affects the Lewis acidity of the platinum center and the strength of the Pt-X bond. The Pt-I bond is generally weaker and more covalent than Pt-Cl or Pt-Br bonds. This can influence the rate of ligand substitution reactions, which can be a key step in catalyst activation or the catalytic cycle itself. acs.org In the trans effect series, which predicts the lability of a ligand positioned trans to another, iodide is a stronger trans-director than chloride, meaning it can accelerate the substitution of the ligand opposite to it. youtube.com

Alkyl Ligands (Dimethyl): The two methyl groups are strong sigma-donating ligands. They increase the electron density on the platinum center compared to more electron-withdrawing ligands. This enhanced electron density can facilitate the oxidative addition of substrates, a key step in many catalytic cycles. ubc.ca However, the reductive elimination of products can be slower from more electron-rich metal centers. osti.govnih.gov

The combination of a soft, polarizable iodide ligand and electron-donating methyl groups in Platinum, diiododimethyl- creates a unique electronic environment at the metal center that would modulate its reactivity in any potential catalytic application.

A common deactivation pathway in platinum-catalyzed hydrosilylation is the formation of insoluble platinum colloids or nanoparticles. illinois.edu This process occurs when the highly active, low-coordinate Pt(0) species, which are the true catalysts in the Chalk-Harrod mechanism, aggregate. The formation of these colloids removes the catalyst from the homogeneous reaction medium, leading to a loss of activity and potential side reactions.

Strategies to mitigate this deactivation include:

Use of Stabilizing Ligands: Ancillary ligands can coordinate to the Pt(0) center, stabilizing it against aggregation.

"Slow-Release" Precatalysts: Using Pt(II) precatalysts that generate the active Pt(0) species slowly and at low concentrations can disfavor the aggregation process. illinois.edu This approach helps maintain a high concentration of monomeric, catalytically active centers.

Inhibitors: The addition of controlled amounts of inhibitors can regulate the concentration of the active catalyst, extending its lifetime.

The direct, atom-economical addition of an X-H bond (where X is typically C, N, or O) across a C-C multiple bond is known as hydrofunctionalization. Platinum(II) complexes have emerged as effective catalysts for these transformations, particularly for the hydrofunctionalization of unactivated alkenes. rsc.orgnih.gov These reactions are valuable for synthesizing a wide range of carbocyclic and heterocyclic molecules.

While there are no specific reports of Platinum, diiododimethyl- being used for this purpose, related Pt(II) systems, often featuring a PtCl₂ core, are active. researchgate.netduke.edu The general mechanism involves the activation of the alkene by the electrophilic Pt(II) center, making it susceptible to nucleophilic attack by the X-H reagent. uwindsor.ca The choice of ligands is critical for catalyst performance, and often a halide abstractor like a silver salt is needed to generate a more reactive cationic platinum species. researchgate.netduke.edu

Illustrative Data Table: Pt(II)-Catalyzed Intermolecular Hydroalkoxylation

The following table presents representative data for the hydroalkoxylation of norbornene with 4-trifluoromethylphenol, catalyzed by a related Pt(II) complex, to illustrate typical catalytic performance.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (dppf)PtCl₂ / AgOTf | Toluene | 50 | 16 | 95 |

| (Ph₃P)₂PtCl₂ / AgOTf | Toluene | 50 | 24 | 78 |

| PtCl₂ | Toluene | 80 | 48 | <10 |

This table is illustrative and based on data for related Pt(II) catalysts, not Platinum, diiododimethyl-. Data adapted from studies on Pt(II)-catalyzed hydrofunctionalization.

The catalytic functionalization of otherwise inert C-H bonds is a major goal in modern chemistry, offering a more efficient way to synthesize complex molecules. Platinum complexes have been instrumental in advancing this field, from fundamental mechanistic studies to the development of catalytic systems. researchgate.netnih.govresearchgate.net

The reactivity of Pt(II) complexes allows them to cleave C-H bonds, typically through mechanisms like oxidative addition or concerted metalation-deprotonation. ubc.capsu.edu While Platinum, diiododimethyl- has not been specifically cited in catalytic C-H functionalization literature, its fundamental reactivity towards oxidative addition is relevant to the initial C-H activation step. Studies have shown that simple Pt(II) precursors can oxidize various organic substrates. psu.edu The development of efficient catalytic systems often requires careful ligand design to promote the desired C-H activation and subsequent functionalization steps while preventing catalyst decomposition. researchgate.net

Information Deficit on "Platinum, diiododimethyl-" in Heterogeneous Catalysis

Despite a comprehensive search of scientific literature and databases, no specific information is available for the chemical compound "Platinum, diiododimethyl-" within the context of advanced catalytic applications as outlined in the requested article structure. The role of this particular organoplatinum complex in heterogeneous catalysis, including its use as a precursor for surface-bound species, in the design of supported catalysts, or in the development of chiral catalysts, is not documented in the accessible scientific record.

The inquiry sought to detail the catalytic applications of organoplatinum complexes with a specific focus on "Platinum, diiododimethyl-". The intended article was to explore its involvement in heterogeneous platinum catalysis, catalyst design, and performance enhancement. However, the search for "Platinum, diiododimethyl-" and its potential synonyms across various scientific search engines and chemical databases did not yield any relevant results pertaining to the specified topics of surface-bound organoplatinum species, the design of supported platinum catalysts, the reversible assembly of platinum nanocatalysts, ligand tuning for enhanced catalytic activity, or the development of chiral platinum catalysts for asymmetric transformations.

General research in the field of platinum catalysis is extensive. Scientists have detailed the mechanisms of various platinum-based catalysts in numerous industrial processes. For instance, studies have explored the reversible assembly and disassembly of platinum nanocatalysts on supports like cerium oxide, a process crucial for catalyst stability and recyclability. nih.govnih.gov The design of supported platinum catalysts is a mature field, with extensive research on the influence of support materials such as carbon, titania, and alumina (B75360) on catalytic performance. nsf.govresearchgate.netnih.gov

Furthermore, the principles of catalyst design and performance enhancement through ligand tuning and the development of chiral catalysts are well-established for various platinum and other precious metal complexes. Ligand exchange reactions are a fundamental tool for modifying the properties of metal catalysts, and the development of chiral ligands has been pivotal in advancing asymmetric catalysis. nih.gov

However, none of the retrieved scientific literature specifically mentions or alludes to the use of "Platinum, diiododimethyl-" in any of these contexts. This information gap prevents the creation of a scientifically accurate and detailed article on this specific compound as requested. It is possible that this compound is not utilized in these applications, is an unstable intermediate, or is referenced under a different, less common nomenclature that is not indexed in standard chemical databases.

Therefore, we are unable to provide an article on "Platinum, diiododimethyl-" that adheres to the provided, detailed outline due to the absence of relevant scientific data.

Catalyst Design and Performance Enhancement

Supramolecular Approaches in Organoplatinum Catalysis

The integration of supramolecular chemistry with organoplatinum catalysis hinges on the strategic use of non-covalent interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—to direct the self-assembly of platinum-containing molecules into well-defined, catalytically active architectures. These supramolecular assemblies can create unique reaction environments, akin to the active sites of enzymes, that are not accessible with simple, monomeric catalysts.

For organoplatinum(IV) complexes like diiododimethylplatinum, the inherent stability of the platinum-carbon bonds under many conditions makes them excellent candidates for building robust supramolecular structures. researchgate.netrsc.org The formation of these structures often begins with the oxidative addition of a molecule, such as an alkyl halide, to a platinum(II) precursor, yielding the corresponding organoplatinum(IV) complex. These complexes can then be functionalized with groups capable of participating in specific non-covalent interactions, guiding their assembly into dimers, polymers, cages, or other intricate architectures. rsc.org

The catalytic potential of these self-assembled systems is an area of growing interest. The confinement of substrates within the cavities of supramolecular hosts can lead to pre-organization, enhancing reaction rates and influencing stereoselectivity. Furthermore, the dynamic nature of non-covalent bonds allows for the possibility of creating stimuli-responsive catalysts that can be switched "on" or "off" by external factors such as light, pH, or the introduction of a specific guest molecule. nih.gov

While the direct catalytic applications of self-assembled diiododimethylplatinum are not extensively documented in publicly available research, the principles derived from related organoplatinum(IV) systems suggest significant potential. For instance, the iodido ligands in diiododimethylplatinum could participate in halogen bonding interactions, a directional non-covalent interaction that has been increasingly utilized in the design of supramolecular catalysts.

Detailed Research Findings

Research into the supramolecular chemistry of organoplatinum(IV) complexes has laid a strong foundation for their potential use in catalysis. Studies have shown that platinum(IV) complexes bearing functional groups such as carboxylic acids or amides readily self-assemble through hydrogen bonding to form discrete dimers or extended polymeric chains. rsc.org These ordered structures can create specific binding pockets for substrates, a key feature for achieving high selectivity in catalytic transformations.

For example, the self-assembly of platinum(II) complexes, which are precursors to platinum(IV) species, has been shown to influence their photophysical and biological properties. nih.gov This control over molecular organization through non-covalent interactions is directly translatable to the design of catalytic systems. The precise arrangement of platinum centers within a supramolecular assembly could facilitate cooperative catalytic effects, where multiple metal centers work in concert to promote a chemical reaction.

Although specific data on the catalytic performance of supramolecular assemblies of diiododimethylplatinum is scarce, we can extrapolate potential applications based on the known reactivity of platinum catalysts. Platinum complexes are known to catalyze a variety of organic transformations, including hydrosilylation, hydrogenation, and C-H activation. A supramolecular approach could enhance these catalytic activities by, for example, creating a hydrophobic pocket that favors the binding of nonpolar substrates or by orienting a substrate in a way that facilitates a specific bond activation.

To illustrate the type of data that would be crucial in evaluating the catalytic performance of such a system, a hypothetical data table is presented below. This table outlines key metrics that researchers would seek to measure.

Interactive Data Table: Hypothetical Catalytic Performance of a Supramolecular Diiododimethylplatinum Catalyst

This table is for illustrative purposes only and does not represent real experimental data.

| Catalyst System | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) | Turnover Number (TON) |

| Monomeric Diiododimethylplatinum | Hydrosilylation | 1-octene | 1-(triethylsilyl)octane | 45 | 80 (linear) | 100 |

| Self-Assembled Diiododimethylplatinum Dimer | Hydrosilylation | 1-octene | 1-(triethylsilyl)octane | 95 | 98 (linear) | 500 |

| Monomeric Diiododimethylplatinum | C-H Activation | Benzene | Biphenyl | 10 | - | 20 |

| Supramolecular Diiododimethylplatinum Cage | C-H Activation | Benzene | Biphenyl | 60 | 95 | 200 |

This hypothetical data highlights the potential enhancements in conversion, selectivity, and catalyst lifetime that could be achieved through a supramolecular approach. The development of such catalysts based on diiododimethylplatinum would require the synthesis of precursors with appropriate functional groups to drive self-assembly and detailed studies to characterize the resulting supramolecular structures and their catalytic activity.

Theoretical and Computational Investigations of Platinum Complexes

Quantum Chemical Approaches to Platinum Bonding and Structure

The nature of the bonds within Platinum, diiododimethyl-, a Pt(IV) complex, can be thoroughly examined using a variety of quantum chemical methods. These approaches provide insights into the electronic distribution and the geometric arrangement of the atoms.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the electronic structure of transition metal complexes. For Platinum, diiododimethyl-, DFT calculations could elucidate the nature of the platinum-carbon and platinum-iodine bonds. These calculations would involve solving the Kohn-Sham equations for the system, employing various exchange-correlation functionals to approximate the complex electron-electron interactions.

A typical DFT study on this molecule would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent analysis of the resulting electron density could provide:

Atomic Charges: Calculation of partial atomic charges using methods like Natural Population Analysis (NPA) or Mulliken population analysis would reveal the extent of charge transfer between the platinum center and its ligands.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and composition of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack.

Electron Density Maps: Visual representations of the electron density and the electrostatic potential would offer a clear picture of the electron distribution and the regions of positive and negative charge within the molecule.

Valence Bond Theory and Molecular Orbital Theory Applications

Both Valence Bond (VB) theory and Molecular Orbital (MO) theory offer complementary perspectives on the bonding in Platinum, diiododimethyl-.